molecular formula C10H8F3NO B11718302 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11718302
M. Wt: 215.17 g/mol
InChI Key: UMLAYJZDWIVQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydroquinolinone structure. The trifluoromethyl group is known for its significant electronegativity and stability, making it a valuable moiety in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the introduction of the trifluoromethyl group into the quinolinone framework. One common method is the radical trifluoromethylation of quinolinone precursors using photoredox catalysis. This process involves the use of visible light to generate trifluoromethyl radicals, which then react with the quinolinone substrate .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and controlled reaction environments ensures the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can be further utilized in medicinal chemistry and materials science .

Scientific Research Applications

8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one stands out due to its specific structural framework, which combines the stability of the trifluoromethyl group with the versatility of the quinolinone core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific fields .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-8(15)14-9(6)7/h1-3H,4-5H2,(H,14,15)

InChI Key

UMLAYJZDWIVQFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2C(F)(F)F

Origin of Product

United States

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